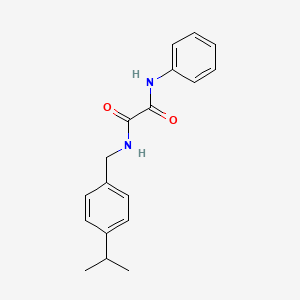
N-(4-isopropylbenzyl)-N'-phenylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylbenzyl)-N'-phenylethanediamide, also known as IBP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBP belongs to the class of organic compounds known as benzamides and is a derivative of the widely used painkiller, acetaminophen.
作用机制
The mechanism of action of N-(4-isopropylbenzyl)-N'-phenylethanediamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer growth and progression. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. By inhibiting these pathways, this compound can prevent cancer cells from proliferating and induce apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways involved in cancer growth and progression. In addition, this compound has been found to have anti-inflammatory properties, which may be beneficial in the treatment of inflammatory conditions such as arthritis. This compound has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of N-(4-isopropylbenzyl)-N'-phenylethanediamide for lab experiments is that it has been extensively studied and has a well-established synthesis method. In addition, this compound has been shown to have potent anti-cancer properties and can induce apoptosis in cancer cells. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer treatment. Furthermore, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on N-(4-isopropylbenzyl)-N'-phenylethanediamide, including further studies on its mechanism of action, optimization of its use in cancer treatment, and testing its safety and efficacy in clinical trials. In addition, this compound may have potential applications in the treatment of other diseases such as inflammation and neurodegenerative diseases. Further research is needed to explore these potential applications and to determine the full range of this compound's therapeutic potential.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications, particularly in the treatment of various types of cancers. This compound has been extensively studied for its anti-cancer properties, and its mechanism of action involves the inhibition of enzymes and signaling pathways involved in cancer growth and progression. While this compound has several advantages for lab experiments, its limitations include a lack of understanding of its mechanism of action and a lack of clinical trial data. Nevertheless, this compound holds promise as a potential therapeutic agent for the treatment of cancer and other diseases, and further research is needed to explore its full therapeutic potential.
合成方法
N-(4-isopropylbenzyl)-N'-phenylethanediamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis begins with the reaction of 4-isopropylbenzylamine with phenylacetyl chloride in the presence of a base to form N-(4-isopropylbenzyl)-N'-phenylacetamide. This intermediate is then treated with hydrazine hydrate to form N-(4-isopropylbenzyl)-N'-phenylhydrazinecarboxamide, which is subsequently reduced with sodium borohydride to produce this compound.
科学研究应用
N-(4-isopropylbenzyl)-N'-phenylethanediamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of various types of cancers. In vitro studies have shown that this compound can inhibit the growth of cancer cells, including breast, lung, and prostate cancer cells. Furthermore, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable outcome for cancer treatment. In addition to its anti-cancer properties, this compound has also been studied for its potential use in the treatment of neuropathic pain, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
N'-phenyl-N-[(4-propan-2-ylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13(2)15-10-8-14(9-11-15)12-19-17(21)18(22)20-16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPQLDZHXLYGTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-bromo-4-(2,4-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153823.png)
![3-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl phenylacetate](/img/structure/B5153827.png)
![N-(3-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5153832.png)
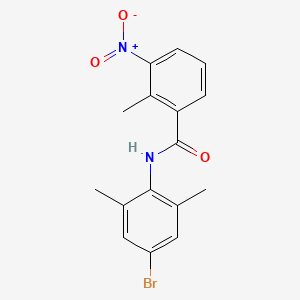
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylbenzamide](/img/structure/B5153852.png)
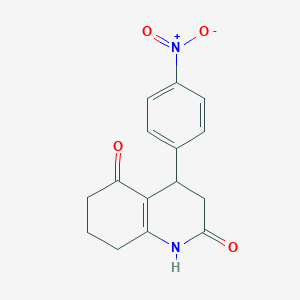
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5153867.png)
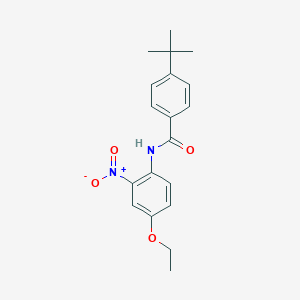
![3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)
![2,4-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-5-ium perchlorate](/img/structure/B5153892.png)
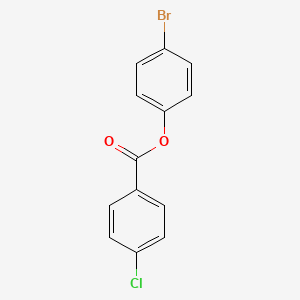
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B5153904.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5153907.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5153913.png)